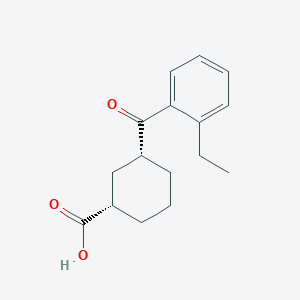

(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid

描述

(1S,3R)-3-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a 2-ethylbenzoyl substituent at the 3-position and a carboxylic acid group at the 1-position. Its stereochemistry and functional groups influence its physicochemical properties, such as solubility, acidity, and biological interactions.

属性

IUPAC Name |

(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(10-12)16(18)19/h3-4,6,9,12-13H,2,5,7-8,10H2,1H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHVPNGFDVUYSF-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 2-ethylbenzoyl chloride.

Friedel-Crafts Acylation: The 2-ethylbenzoyl group is introduced to the cyclohexane ring via a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Hydrolysis: The resulting product is then subjected to hydrolysis to convert the acylated intermediate into the desired carboxylic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

科学研究应用

Chemistry:

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions.

Biology and Medicine:

Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Chemical Manufacturing: Used as a building block for the synthesis of various chemicals.

作用机制

The mechanism of action of (1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application

Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological molecules.

Aromatic Ring: Can participate in π-π interactions and hydrophobic interactions.

相似化合物的比较

Structural Analogs with Aromatic Substituents

a. cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

- Structure : Differs by a 3-fluorobenzoyl group instead of 2-ethylbenzoyl.

- Molecular Weight : 250.27 g/mol (C₁₄H₁₅FO₃) .

- Higher polarity compared to the ethyl-substituted target compound, which may reduce membrane permeability.

b. (1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

- Structure : 4-Fluorobenzoyl substituent.

c. (1S,3R)-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

- Structure : Methoxycarbonyl ester replaces the benzoyl group.

- Molecular Weight : 186.21 g/mol (C₉H₁₄O₄) .

- Key Features :

- The ester group increases hydrolytic instability compared to the stable ketone in the target compound.

- Lower molecular weight may enhance solubility but reduce target affinity due to weaker hydrophobic interactions.

Hydroxy-Substituted Cyclohexane Derivatives

a. cis-3-Hydroxycyclohexane-1-carboxylic Acid

- Molecular Weight : 144.17 g/mol (C₇H₁₂O₃) .

- pKa : 4.682 (cis isomer) vs. 4.602 (trans isomer) .

- Key Features :

- The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility but limiting blood-brain barrier penetration.

- Stereochemistry significantly impacts acidity, with the cis isomer being less acidic than the trans form.

b. (1S,3R,4S,5R)-1,3,5-Trihydroxy-4-{[3-(4-hydroxyphenyl)propenoyl]oxy}cyclohexane-1-carboxylic Acid

- Structure : Multiple hydroxyl groups and a coumaroyl moiety.

- Molecular Weight : 338.31 g/mol .

- Key Features: Extensive hydrogen-bonding capacity enhances solubility but may reduce metabolic stability.

Amino-Protected Derivatives

a. (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid

- Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄) .

- Key Features: The Boc (tert-butoxycarbonyl) group protects the amino functionality, improving stability during synthesis. Compared to the target compound, the amino group introduces basicity, altering ionization state and solubility.

Molecular Weight and Polarity

- The target compound (estimated molecular weight ~276 g/mol, assuming C₁₅H₂₀O₃) is heavier than hydroxy or ester derivatives (e.g., 144–250 g/mol), suggesting increased lipophilicity.

Acidity and Solubility

- Carboxylic acid pKa values for cyclohexane derivatives range from ~4.6–4.8, depending on substituents and stereochemistry . The target compound’s ionization state (deprotonated at physiological pH) may enhance solubility in biological fluids.

Binding Interactions

- Analogous compounds (e.g., ) form hydrogen bonds with residues like Met282 and Asp293 in protein active sites. The target compound’s ethylbenzoyl group may engage in hydrophobic interactions, while the carboxylic acid could anchor the molecule via ionic bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。